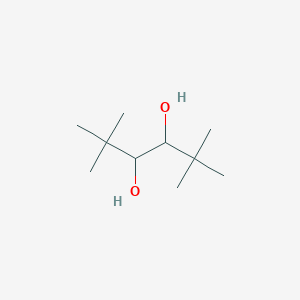

3,4-Hexanediol, 2,2,5,5-tetramethyl-

Description

Significance in Contemporary Organic Synthesis and Chiral Reagent Design

The primary significance of 3,4-Hexanediol, 2,2,5,5-tetramethyl- in modern organic synthesis lies in its application as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to guide a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

The diol itself is achiral, but it can be resolved into its chiral (R,R) and (S,S) enantiomers or used to create chiral derivatives. These chiral derivatives are then employed in a variety of asymmetric reactions, including:

Aldol (B89426) Reactions: In aldol reactions, the formation of new carbon-carbon bonds can lead to the creation of up to two new stereocenters. By attaching a chiral auxiliary derived from 2,2,5,5-tetramethylhexane-3,4-diol to one of the reactants, chemists can achieve high levels of diastereoselectivity, favoring the formation of one of the four possible stereoisomers. nih.gov

Diels-Alder Reactions: This powerful cycloaddition reaction is another area where chiral auxiliaries are crucial for controlling stereochemistry. The bulky framework of the diol can influence the approach of the diene and dienophile, leading to the preferential formation of a specific endo or exo product with high enantiomeric excess. nih.govnih.gov

The effectiveness of a chiral auxiliary is often measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. While specific data for 2,2,5,5-tetramethylhexane-3,4-diol as a chiral auxiliary in a wide range of published reactions is not broadly compiled, the principles of its application are well-established within the field of asymmetric synthesis. The bulky tert-butyl groups are expected to provide high levels of stereocontrol.

Historical Development and Seminal Preparative Methodologies

The synthesis of vicinal diols has a long history, with the pinacol (B44631) coupling reaction being a cornerstone methodology. This reaction, which involves the reductive coupling of two ketone or aldehyde molecules, was first reported in the 19th century. The synthesis of 3,4-Hexanediol, 2,2,5,5-tetramethyl- is a direct application of this classic transformation, utilizing the reductive dimerization of pivalaldehyde (2,2-dimethylpropanal).

2 (CH₃)₃CCHO + 2 [e⁻] → [(CH₃)₃CCHO]⁻• → (CH₃)₃CCH(O⁻)-CH(O⁻)C(CH₃)₃

Interactive Data Table: Preparative Methods for Vicinal Diols

| Method | Description | Starting Materials |

| Pinacol Coupling | Reductive coupling of aldehydes or ketones. | Aldehydes, Ketones |

| Dihydroxylation of Alkenes | Oxidation of an alkene's double bond. | Alkenes |

| Hydrolysis of Epoxides | Ring-opening of an epoxide with water. | Epoxides |

Structure

2D Structure

3D Structure

Properties

CAS No. |

19424-41-0 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

2,2,5,5-tetramethylhexane-3,4-diol |

InChI |

InChI=1S/C10H22O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7-8,11-12H,1-6H3 |

InChI Key |

AVZDCZIXVMGOQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(C(C)(C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Hexanediol, 2,2,5,5 Tetramethyl

Radical Coupling Approaches

Radical coupling reactions are a cornerstone in the formation of carbon-carbon bonds. For the synthesis of 2,2,5,5-tetramethylhexane-3,4-diol, the most pertinent method is the pinacol (B44631) coupling of pinacolone (B1678379), which proceeds via ketyl radical intermediates.

Hydroxyl-Radical Coupling of tert-Butyl Alcohol

The synthesis of diols via the hydroxyl-radical coupling of alcohols is a known method. However, literature primarily indicates that the hydroxyl-radical coupling of tert-butyl alcohol yields 2,5-dimethyl-2,5-hexanediol, an isomer of the target compound. orgsyn.org The established radical-based synthesis for 2,2,5,5-tetramethylhexane-3,4-diol involves the reductive coupling of two molecules of pinacolone (3,3-dimethyl-2-butanone). wikipedia.orgorganic-chemistry.org

This classic transformation, known as the pinacol coupling reaction, involves the formation of a C-C bond between the carbonyl carbons of two ketone molecules. wikipedia.org The reaction is typically promoted by a one-electron donor, such as an electropositive metal.

| Reducing Agent | Typical Conditions | Reference |

| Magnesium (Mg) | Mg amalgam, benzene, reflux | wikipedia.org |

| Samarium(II) Iodide (SmI₂) | THF, room temperature | organic-chemistry.org |

| Aluminum (Al) | Al amalgam, various solvents | rsc.org |

| Electrolysis | Cathodic reduction | wikipedia.org |

Mechanistic Investigations of Radical Intermediates

The mechanism of the pinacol coupling reaction is a well-studied free-radical process. wikipedia.org It proceeds through the formation of a key radical intermediate known as a ketyl radical.

The process begins with a single-electron transfer (SET) from a reducing agent (e.g., magnesium metal) to the carbonyl group of the ketone (pinacolone). organic-chemistry.org This transfer forms a ketyl radical anion. elsevierpure.comyoutube.com Two of these ketyl radical intermediates then undergo a coupling reaction, dimerizing to form a pinacolate, a deprotonated 1,2-diol. wikipedia.org In the case of magnesium, this intermediate is a 5-membered cyclic complex where the two oxygen atoms are coordinated to the Mg²⁺ ion. wikipedia.org The final step involves the addition of water or a dilute acid to protonate the alkoxide groups, yielding the vicinal diol product, 2,2,5,5-tetramethylhexane-3,4-diol. wikipedia.orgyoutube.com

Catalytic Hydrogenation Routes

Catalytic hydrogenation provides an alternative and often highly efficient route to 2,2,5,5-tetramethylhexane-3,4-diol. This pathway involves the reduction of a suitable unsaturated precursor.

Reduction of Alkyne Diol Precursors

The catalytic hydrogenation to produce 2,2,5,5-tetramethylhexane-3,4-diol requires the reduction of the corresponding alkyne diol. The logical precursor for this transformation is 2,2,5,5-tetramethyl-3-hexyne-3,4-diol . It is important to note that the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol, as mentioned in some contexts, would yield 2,5-dimethyl-2,5-hexanediol, a structural isomer. orgsyn.org The reduction of the triple bond in 2,2,5,5-tetramethyl-3-hexyne-3,4-diol across a metal catalyst saturates the carbon-carbon bond to furnish the target alkanediol.

Influence of Heterogeneous Catalyst Systems (e.g., Palladium, Platinum) on Selectivity

Heterogeneous catalysts are widely employed for the hydrogenation of alkynes to alkanes due to their high activity and ease of separation from the reaction mixture. iitm.ac.in For the reduction of the sterically hindered 2,2,5,5-tetramethyl-3-hexyne-3,4-diol, catalysts based on palladium and platinum are effective.

Palladium (Pd): Palladium, typically supported on carbon (Pd/C), is a highly active catalyst for alkyne hydrogenation. researchgate.net The choice of solvent and reaction conditions can be tuned to optimize the reaction rate and prevent side reactions. The porous nature of the carbon support allows for a high surface area of the palladium particles. researchgate.net

Platinum (Pt): Platinum, often used as platinum(IV) oxide (PtO₂, Adams' catalyst), is another robust catalyst for the complete reduction of alkynes. iitm.ac.in It is known for its effectiveness in hydrogenating even sterically hindered multiple bonds.

The selectivity of these catalysts is influenced by several factors, including the catalyst support, metal loading, solvent, temperature, and hydrogen pressure. researchgate.netillinois.edu For hindered substrates, reaction conditions may require higher pressures or temperatures to achieve a reasonable reaction rate. nih.gov

| Catalyst | Support | Typical Substrates | Key Characteristics |

| Palladium | Carbon (C) | Alkynes, Alkenes | High activity, susceptible to poisoning |

| Platinum | Carbon (C), Alumina (Al₂O₃) | Alkynes, Aromatic rings | Very active, less selective than Pd |

| Platinum(IV) Oxide | None (pre-catalyst) | Alkynes, Alkenes | Adams' catalyst, versatile, effective for hindered groups |

| Ruthenium | Carbon (C) | Aromatic rings | Requires more vigorous conditions |

Homogeneous Catalytic Hydrogenation Strategies

Homogeneous catalysts, which are soluble in the reaction medium, offer an alternative to their heterogeneous counterparts. libretexts.org A key advantage is their potential for higher selectivity, which is attributed to their well-defined, single-site catalytic centers. youtube.com

For the hydrogenation of 2,2,5,5-tetramethyl-3-hexyne-3,4-diol, a homogeneous catalyst such as Wilkinson's catalyst (RhCl(PPh₃)₃) could be employed. libretexts.orgyoutube.com These catalysts are often more sensitive to steric hindrance around the multiple bond. youtube.com The mechanism of homogeneous hydrogenation typically involves the oxidative addition of hydrogen to the metal center, coordination of the alkyne, migratory insertion of the alkyne into a metal-hydride bond, and finally, reductive elimination of the alkane product. youtube.com While potentially offering greater control over selectivity, homogeneous catalysts can be more challenging to separate from the product and are often more expensive than heterogeneous systems. iitm.ac.in

Pinacol Coupling Reactions

Pinacol coupling reactions, which involve the reductive coupling of two carbonyl compounds, are a primary method for synthesizing 1,2-diols. The formation of 3,4-Hexanediol, 2,2,5,5-tetramethyl- is achieved through the homocoupling of pivaldehyde.

Electron-Transfer Mediated Pinacol Reductions

The core of the pinacol coupling reaction lies in the single-electron transfer from a reducing agent to the carbonyl group of pivaldehyde. This process generates a ketyl radical anion. Two of these highly reactive intermediates then dimerize to form a carbon-carbon bond, resulting in a pinacolate intermediate which, upon workup with a proton source, yields the vicinal diol, 3,4-Hexanediol, 2,2,5,5-tetramethyl-. wikipedia.org

A variety of reducing agents can be employed for this transformation. Low-valent titanium reagents, generated in situ, have proven to be particularly effective. For instance, a system utilizing low-valent titanium iodide, formed from titanium(IV) iodide and copper, has been successfully applied to the pinacol coupling of pivalaldehyde. oup.comoup.comresearchgate.net While some low-valent titanium reagents, such as those derived from titanium(II) bromide and copper, are ineffective for the coupling of bulky aldehydes like pivalaldehyde, other metallic systems involving niobium, samarium, and cerium have been reported to produce the corresponding diol in good yield and with high diastereoselectivity. oup.com

Stereochemical Control in Pinacol Coupling for Diol Formation

The pinacol coupling of pivaldehyde can result in the formation of two diastereomers: the dl (or rac) and the meso isomers. The stereochemical outcome of the reaction is highly dependent on the reaction conditions and the nature of the reducing agent. The coupling mediated by low-valent titanium iodide has been shown to proceed with good to high dl-selectivity. oup.comoup.com This stereochemical preference is a critical consideration in the synthesis of vicinal diols, as the relative orientation of the hydroxyl groups can significantly impact the molecule's properties and its utility in further synthetic transformations.

Table 1: Diastereoselective Pinacol Coupling of Pivaldehyde

| Reducing System | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dl:meso) |

|---|---|---|---|---|

| TiI4/Cu | CH2Cl2/Pivalonitrile | rt | 85 | 93:7 |

Enantioselective Synthesis Strategies

Achieving enantiocontrol in the synthesis of 3,4-Hexanediol, 2,2,5,5-tetramethyl- is crucial for applications where a single enantiomer is required. Several strategies have been explored to this end, including the preparation of the enantiopure diol, the use of chiral auxiliaries and catalysts, and the diastereoselective reduction of a diketone precursor.

Preparation of Enantiopure 3,4-Hexanediol, 2,2,5,5-tetramethyl-

Methods for the preparation of enantiopure 3,4-Hexanediol, 2,2,5,5-tetramethyl- have been developed, highlighting the importance of this chiral diol in fields such as catalytic enantioselective oxidation. acs.org While specific details of these preparative routes require access to specialized literature, the existence of such methods underscores the feasibility of obtaining this compound in a non-racemic form.

Chiral Auxiliary and Asymmetric Catalysis Approaches to Diol Generation

The use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com In the context of pinacol coupling, a chiral auxiliary could be attached to the pivaldehyde precursor to influence the facial selectivity of the coupling reaction.

Alternatively, asymmetric catalysis offers a more atom-economical approach. Chiral catalysts, such as those based on chromium or other transition metals, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer of the product over the other. organic-chemistry.orgorganic-chemistry.org For instance, chiral chromium complexes have been effectively used in the asymmetric pinacol coupling of various aldehydes. The development of a chiral catalyst that is effective for the sterically demanding pivaldehyde remains an area of active research. Photoredox catalysis, in conjunction with chiral catalysts, has also emerged as a powerful tool for enantioselective pinacol couplings. organic-chemistry.org

Diastereoselective Synthesis through Precursor Manipulation (e.g., from 2,2,5,5-tetramethyl-3,4-hexanedione)

An alternative to the direct asymmetric coupling of pivaldehyde is the stereoselective reduction of the corresponding diketone, 2,2,5,5-tetramethyl-3,4-hexanedione. This approach transfers the challenge of stereocontrol from the carbon-carbon bond formation step to the reduction of the carbonyl groups. By employing chiral reducing agents or catalytic hydrogenation with chiral catalysts, it is possible to control the diastereoselectivity and enantioselectivity of the reduction, leading to the desired stereoisomer of 3,4-Hexanediol, 2,2,5,5-tetramethyl-. The manipulation of the diketone precursor offers a versatile platform for accessing different stereoisomers of the target diol.

Stereochemical Aspects and Conformational Analysis of 3,4 Hexanediol, 2,2,5,5 Tetramethyl

Chirality and Diastereoisomerism at C3 and C4

The core of 3,4-hexanediol, 2,2,5,5-tetramethyl- is the hexane (B92381) chain, with hydroxyl groups attached to the third and fourth carbon atoms (C3 and C4). These two carbon atoms are stereogenic centers, as each is bonded to four different groups: a hydrogen atom, a hydroxyl group, a tert-butyl group, and the rest of the carbon chain. The presence of two stereocenters means that a maximum of 2n (where n is the number of stereocenters) stereoisomers can exist. For this compound, with n=2, a total of four stereoisomers are possible.

These stereoisomers manifest as two distinct diastereomeric forms: a meso compound and a pair of enantiomers (a racemic mixture).

Meso Isomer: This isomer possesses a plane of symmetry that bisects the C3-C4 bond. As a result, the molecule is achiral, despite having two stereocenters. The configurations of the stereocenters are opposite, being (3R, 4S) or (3S, 4R), which are in fact the same superimposable molecule.

Enantiomeric Pair (Racemate): The other two stereoisomers are non-superimposable mirror images of each other. These are the (3R, 4R) and (3S, 4S) isomers. A 1:1 mixture of these enantiomers is referred to as a racemic mixture. These enantiomers are chiral and will rotate plane-polarized light in equal but opposite directions.

The distinct spatial arrangements of the hydroxyl and tert-butyl groups in the meso and racemic forms lead to significant differences in their physical and chemical properties, most notably in their ability to form intramolecular hydrogen bonds.

| Stereoisomer | Chirality | Configuration | Intramolecular H-Bonding Potential |

| Meso | Achiral | (3R, 4S) / (3S, 4R) | Disfavored |

| Enantiomer 1 | Chiral | (3R, 4R) | Favored |

| Enantiomer 2 | Chiral | (3S, 4S) | Favored |

Conformational Preferences and Steric Hindrance Effects of Tetramethyl Substituents

The most profound influence on the conformational preferences of 3,4-hexanediol, 2,2,5,5-tetramethyl- is the steric hindrance exerted by the two bulky tert-butyl groups. These groups severely restrict rotation around the central C3-C4 bond. This steric clash dictates the accessible conformations and is the primary reason for the differing properties of the diastereomers.

In the meso isomer , the most stable conformation places the two large tert-butyl groups in an anti-periplanar arrangement to minimize steric repulsion. In this staggered conformation, the two hydroxyl groups are also forced into an anti-periplanar position. This orientation makes the formation of an intramolecular hydrogen bond impossible, as the hydroxyl groups are directed away from each other.

Conversely, in the racemic (chiral) isomers , a staggered conformation can be adopted where the two tert-butyl groups are anti-periplanar, while the two hydroxyl groups are in a gauche arrangement. This brings the hydroxyl groups into close proximity, allowing for the formation of a strong intramolecular hydrogen bond. This hydrogen bond acts as a stabilizing force for this conformation.

Therefore, the racemate of 2,2,5,5-tetramethyl-3,4-hexanediol is stabilized by a strong intramolecular hydrogen bond, a feature that is absent in the meso stereoisomer due to steric constraints. This difference in intramolecular bonding has a significant impact on the physical properties of the isomers, such as their boiling points, solubilities, and spectroscopic characteristics.

Conformational Analysis Summary:

| Diastereomer | Most Stable Conformation (around C3-C4) | Tert-Butyl Group Orientation | Hydroxyl Group Orientation | Intramolecular H-Bond |

| Meso | Anti-periplanar | Anti | Anti | No |

| Racemic | Gauche | Anti | Gauche | Yes |

Spectroscopic Elucidation of Stereoisomers (e.g., Advanced NMR, Vibrational Circular Dichroism, X-ray Crystallography of Derivatives)

The distinct structural features of the meso and racemic isomers of 3,4-hexanediol, 2,2,5,5-tetramethyl- can be elucidated using various advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for distinguishing between the diastereomers of this diol.

¹H NMR: The chemical shifts of the hydroxyl protons are expected to be significantly different for the meso and racemic isomers. In the racemic form, the intramolecularly hydrogen-bonded hydroxyl proton would be deshielded and appear at a higher chemical shift (further downfield) compared to the non-hydrogen-bonded hydroxyl protons of the meso isomer in a non-polar solvent. The coupling constants between the protons on C3 and C4 (³JHH) would also differ due to the different dihedral angles in the preferred conformations of the meso (anti) and racemic (gauche) isomers.

¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and C4, would also be expected to differ between the diastereomers due to the different electronic environments.

Vibrational Circular Dichroism (VCD): VCD is an excellent technique for the analysis of chiral molecules.

The meso isomer, being achiral, would be VCD silent.

The (3R, 4R) and (3S, 4S) enantiomers would exhibit VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign). This makes VCD a definitive method for distinguishing between the enantiomers and for determining the absolute configuration of a chiral sample when compared to theoretical calculations.

X-ray Crystallography: Single-crystal X-ray crystallography of a suitable derivative could provide unambiguous proof of the solid-state conformation and the absolute configuration of the stereoisomers. This technique would allow for the precise measurement of bond lengths, bond angles, and dihedral angles, confirming the anti-periplanar arrangement of the tert-butyl groups and the differing orientations of the hydroxyl groups in the meso and racemic forms.

Computational Studies on Conformation and Configuration of the Diol

Computational chemistry provides valuable insights into the stereochemical and conformational properties of 3,4-hexanediol, 2,2,5,5-tetramethyl-.

Density Functional Theory (DFT) Calculations: DFT calculations are a common method for investigating the geometries, energies, and spectroscopic properties of molecules. For this diol, DFT studies could be employed to:

Optimize the geometries of the different possible conformers of both the meso and racemic isomers.

Calculate the relative energies of these conformers to determine the most stable structures. These calculations would be expected to confirm that the anti-conformation of the meso isomer is the most stable and that a gauche conformation with an intramolecular hydrogen bond is the global minimum for the racemic isomers.

Predict vibrational frequencies and NMR chemical shifts for each stereoisomer. These predicted data can then be compared with experimental spectra to aid in the assignment and interpretation of the experimental results.

Molecular Mechanics: Molecular mechanics simulations can also be used to explore the potential energy surface of the molecule and identify low-energy conformations. These methods are computationally less expensive than DFT and can be useful for an initial exploration of the conformational landscape, especially given the rotational freedom around the C3-C4 bond, which is heavily restricted by the bulky substituents.

Predicted Energetic Profile:

| Stereoisomer | Conformation | Relative Energy (Calculated) | Key Stabilizing/Destabilizing Factor |

| Meso | Anti | Lowest for meso | Minimized steric hindrance |

| Meso | Gauche | Higher | Significant steric clash of tert-butyl groups |

| Racemic | Gauche (H-bonded) | Lowest for racemic | Intramolecular hydrogen bond |

| Racemic | Anti | Higher | Loss of H-bond stabilization |

Reactivity and Derivatization of 3,4 Hexanediol, 2,2,5,5 Tetramethyl

Reactions of the Vicinal Hydroxyl Groups

The two vicinal hydroxyl groups are the primary sites of reactivity. However, the bulky t-butyl groups sterically shield these functional groups, often necessitating more forcing reaction conditions or specialized reagents compared to less hindered diols.

Regioselective and Stereoselective Esterification Reactions

Esterification of 3,4-Hexanediol, 2,2,5,5-tetramethyl- is challenging due to steric hindrance. Standard Fischer esterification conditions are generally ineffective. Acylation can be achieved using more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine.

Regioselectivity, the selective reaction of one hydroxyl group over the other, can be difficult to achieve due to the symmetrical nature of the molecule. However, in chiral or meso forms of the diol, subtle electronic and steric differences can be exploited. The Mitsunobu reaction, for example, has been used for the regioselective esterification of vicinal diols on monosaccharide derivatives, where the outcome is dependent on the stereochemistry of the starting material. nih.gov Such methods could potentially afford monobenzoates with retention of stereochemistry. nih.gov

A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com In the context of this diol, if a chiral reagent were used for esterification, it could potentially lead to a diastereomeric mixture of ester products in unequal amounts.

Etherification and Acetylation Reactions

Similar to esterification, etherification reactions like the Williamson ether synthesis are hindered. The formation of an alkoxide with a strong base is possible, but the subsequent nucleophilic attack on an alkyl halide is sterically demanding.

Acetylation, a specific type of esterification, can be accomplished. The reaction of vicinal diols with hydrogen bromide in acetic acid is known to proceed via monoacetylation of the diol, followed by cyclization and capture by a bromide ion. rsc.org This suggests that mono-acetylation of 3,4-Hexanediol, 2,2,5,5-tetramethyl- is a feasible initial step under appropriate acidic conditions.

Formation of Cyclic Derivatives (e.g., Acetals, Ketals, 1,3-Dioxolanes)

The reaction of vicinal diols with aldehydes or ketones in the presence of an acid catalyst is a common method for forming five-membered cyclic acetals or ketals, known as 1,3-dioxolanes. organic-chemistry.orggoogle.com This reaction serves as a robust method for protecting the diol functionality. organic-chemistry.org

For 3,4-Hexanediol, 2,2,5,5-tetramethyl-, this reaction can proceed with suitable carbonyl compounds. The mechanism involves protonation of the carbonyl oxygen, making the carbon more electrophilic for attack by one of the diol's hydroxyl groups. youtube.com Subsequent intramolecular cyclization and dehydration lead to the 1,3-dioxolane (B20135) ring. youtube.comyoutube.com The removal of water, often by a Dean-Stark apparatus, drives the reaction to completion. organic-chemistry.org

| Carbonyl Compound | Catalyst | Conditions | Product |

|---|---|---|---|

| Acetone (B3395972) | p-Toluenesulfonic acid | Reflux, water removal | 2,2-Dimethyl-4,5-di-tert-butyl-1,3-dioxolane |

| Cyclohexanone | Acid catalyst | Reflux, Dean-Stark | 1,4-Dioxa-2,3-di-tert-butylspiro[4.5]decane |

Selective Oxidation Reactions to Keto-Diols or Diketones

The selective oxidation of vicinal diols can yield α-hydroxy ketones (keto-diols) or, with more extensive oxidation, α-diketones. stanford.edu The chemoselective oxidation to an α-hydroxy ketone is a synthetic challenge, as diols are also susceptible to overoxidation and oxidative cleavage of the carbon-carbon bond. stanford.edu

Mild oxidizing agents are required to stop the reaction at the keto-diol stage. Reagents like pyridinium (B92312) chlorochromate (PCC) or conditions using manganese catalysts with hydrogen peroxide have been effective for the oxidation of vicinal diols to α-hydroxy ketones. nih.gov For 3,4-Hexanediol, 2,2,5,5-tetramethyl-, this would yield 2,2,5,5-tetramethyl-3-hydroxy-4-hexanone.

Stronger oxidizing agents can lead to the corresponding diketone, 2,2,5,5-tetramethyl-3,4-hexanedione. The steric hindrance in the starting diol may influence the reaction rate and the choice of oxidant.

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| PCC, MnO₂, H₂O₂ nih.gov | 2,2,5,5-tetramethyl-3-hydroxy-4-hexanone | Keto-diol |

| Stronger oxidants (e.g., Swern, Dess-Martin) | 2,2,5,5-tetramethyl-3,4-hexanedione | Diketone |

Transformations Involving the Carbon Skeleton

While the hydroxyl groups are the most common reaction sites, the underlying carbon framework of 3,4-Hexanediol, 2,2,5,5-tetramethyl- can also undergo significant transformations.

Carbon-Carbon Bond Forming Reactions Utilizing the Diol Framework

The diol itself is not typically used to form new carbon-carbon bonds directly without prior functionalization. However, its rigid and sterically defined structure makes it a candidate for use as a scaffold or chiral auxiliary in synthesis after conversion to other functional groups.

A primary example of a transformation of the carbon skeleton for this class of compounds is the Pinacol (B44631) rearrangement. This reaction is characteristic of 1,2-diols and occurs under acidic conditions. wikipedia.orgchemistrysteps.com The mechanism involves the protonation of one hydroxyl group, its departure as a water molecule to form a tertiary carbocation, followed by a 1,2-alkyl shift to form a more stable, resonance-stabilized oxonium ion. wikipedia.orglibretexts.org Subsequent deprotonation yields a ketone, known as pinacolone (B1678379). byjus.comorganic-chemistry.org

For the symmetrical 3,4-Hexanediol, 2,2,5,5-tetramethyl-, the rearrangement would involve the migration of a t-butyl group, leading to the formation of 2,2,4,5,5-pentamethyl-3-hexanone. This rearrangement represents a fundamental change in the carbon skeleton, transforming the C10 diol framework into a C10 ketone framework with a different connectivity. The driving force is the formation of the stable carbonyl group. wikipedia.org

Rearrangement Reactions and Fragmentation Pathways (e.g., β-scission of related radicals)

The reactivity of 3,4-Hexanediol, 2,2,5,5-tetramethyl-, a sterically hindered vicinal diol, is significantly influenced by the presence of bulky tert-butyl groups adjacent to the hydroxyl-bearing carbons. These groups play a crucial role in directing the pathways of rearrangement reactions and influencing the fragmentation patterns of radical intermediates.

A prominent reaction anticipated for vicinal diols like 3,4-Hexanediol, 2,2,5,5-tetramethyl- under acidic conditions is the pinacol rearrangement . This acid-catalyzed reaction involves the protonation of one hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. Subsequently, a 1,2-alkyl shift occurs to yield a more stable resonance-stabilized intermediate, which upon deprotonation gives a ketone. wikipedia.orgdoubtnut.comorganic-chemistry.org For the symmetrical 3,4-Hexanediol, 2,2,5,5-tetramethyl-, the initial carbocation formation can occur at either C3 or C4 with equal probability. The subsequent migration of a tert-butyl group is expected, leading to the formation of 2,2,5,5-tetramethyl-3-hexanone. The driving force for this rearrangement is the formation of a highly stable oxonium ion intermediate. wikipedia.org

The fragmentation pathways of radical species derived from 3,4-Hexanediol, 2,2,5,5-tetramethyl- are of interest in understanding its behavior in radical-mediated reactions. Homolytic cleavage of a C-O bond would generate an alkoxy radical. Such radicals can undergo β-scission , a process involving the cleavage of a carbon-carbon bond β to the oxygen atom, to yield a ketone and an alkyl radical. For an alkoxy radical centered on C3 or C4 of the parent diol, β-scission would lead to the cleavage of the C3-C4 bond, a process driven by the formation of a stable ketone and a tertiary alkyl radical.

The mass spectrum of 3,4-Hexanediol, 2,2,5,5-tetramethyl- provides insight into its fragmentation patterns under electron ionization. The fragmentation is characterized by the initial loss of a functional group or alkyl radical, followed by further cleavages. A significant fragmentation pathway involves the cleavage of the C3-C4 bond, which is consistent with the principles of β-scission in radical cations. The presence of bulky tert-butyl groups leads to characteristic fragment ions.

Table 1: Mass Spectrometry Fragmentation Data for 3,4-Hexanediol, 2,2,5,5-tetramethyl- nih.gov

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 57 | 100 | [C(CH₃)₃]⁺ |

| 87 | 80 | [M - C(CH₃)₃ - H₂O]⁺ |

| 71 | 65 | [C₅H₁₁]⁺ |

| 43 | 55 | [C₃H₇]⁺ |

| 115 | 40 | [M - C(CH₃)₃]⁺ |

| 159 | 20 | [M - CH₃]⁺ |

Derivatization for Ligand Design and Synthesis

The structural features of 3,4-Hexanediol, 2,2,5,5-tetramethyl-, particularly its C₂ symmetry and steric bulk, make it an interesting scaffold for the design and synthesis of specialized ligands for coordination chemistry and asymmetric catalysis.

Introduction of Functional Groups for Coordination Chemistry

The two hydroxyl groups of 3,4-Hexanediol, 2,2,5,5-tetramethyl- serve as versatile handles for the introduction of various donor atoms, enabling the synthesis of a range of bidentate ligands. umn.edu These ligands can chelate to a metal center, forming stable complexes. The steric hindrance provided by the tert-butyl groups can influence the coordination geometry around the metal center, potentially leading to unique catalytic activities or selectivities.

Common derivatization strategies include:

Etherification: Reaction with appropriate reagents can introduce ether linkages bearing additional donor groups, such as pyridyl or phosphino (B1201336) moieties.

Esterification: Conversion of the hydroxyl groups to esters can be used to append coordinating groups.

Conversion to Dihalides: The diol can be converted to the corresponding dichloride or dibromide, which can then undergo nucleophilic substitution with phosphide (B1233454) or arsenide reagents to introduce phosphorus or arsenic donor atoms. nih.govresearchgate.net

The choice of functional group and the length of the linker arm can be tailored to control the bite angle and electronic properties of the resulting ligand, thereby influencing the properties of the corresponding metal complexes.

Synthesis of Chiral Ligands from 3,4-Hexanediol, 2,2,5,5-tetramethyl-

3,4-Hexanediol, 2,2,5,5-tetramethyl- exists as a mixture of diastereomers (chiral and meso). The chiral C₂-symmetric diol is a valuable precursor for the synthesis of chiral ligands, which are widely used in asymmetric catalysis. The inherent chirality of the diol backbone can be transferred to the catalytic process, enabling the enantioselective synthesis of a desired product.

The synthesis of chiral ligands from the resolved chiral diol typically involves the introduction of coordinating groups, such as phosphines, while retaining the stereochemistry of the diol backbone. For example, the diol can be converted to a cyclic sulfate (B86663) or a dimesylate, which can then be reacted with a nucleophilic phosphide reagent in a stereospecific manner to yield a chiral diphosphine ligand. nih.gov

The bulky tert-butyl groups in ligands derived from this diol can create a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. These ligands are expected to be particularly effective in reactions where steric bulk is a key factor in controlling the approach of the substrate to the catalytic center.

Applications of 3,4 Hexanediol, 2,2,5,5 Tetramethyl in Specialized Organic Synthesis

Asymmetric Catalysis

The utility of 3,4-Hexanediol, 2,2,5,5-tetramethyl- in asymmetric catalysis is most prominently demonstrated in the enantioselective oxidation of sulfides. The diol serves as a chiral ligand that, in combination with a metal catalyst, can effectively induce chirality in the product.

Role in Enantioselective Oxidation Reactions (e.g., Sulfides to Sulfoxides)

A significant application of enantiopure 2,2,5,5-tetramethyl-3,4-hexanediol is in the catalytic, asymmetric oxidation of prochiral sulfides to chiral sulfoxides. acs.orgacs.org This transformation is of considerable importance in medicinal chemistry, as the biological activity of many compounds is dependent on the stereochemistry of the sulfoxide (B87167) group.

In a key study, the enantiomerically pure (2R,3R)- or (2S,3S)-form of the diol was utilized in a catalyst system composed of titanium(IV) isopropoxide and water. acs.org The presence of water was found to be crucial for the activation of the titanium catalyst. This catalytic system, when employed with an oxidizing agent such as tert-butyl hydroperoxide, facilitated the conversion of a variety of aryl alkyl sulfides to their corresponding sulfoxides with high enantioselectivity. acs.org

The reaction conditions typically involve the use of a substoichiometric amount of the chiral diol and the titanium precursor, rendering it a catalytic process. The bulky tert-butyl groups of the diol are believed to create a well-defined chiral environment around the metal center, which effectively directs the stereochemical outcome of the oxidation.

The following table summarizes the results for the enantioselective oxidation of various sulfides using the (2R,3R)-2,2,5,5-tetramethyl-3,4-hexanediol/Ti(O-i-Pr)4/H2O catalyst system.

| Sulfide (B99878) Substrate | Oxidizing Agent | Enantiomeric Excess (ee %) | Yield (%) |

| Methyl phenyl sulfide | t-BuOOH | 92 | 85 |

| Ethyl phenyl sulfide | t-BuOOH | 91 | 88 |

| n-Butyl phenyl sulfide | t-BuOOH | 90 | 82 |

| Methyl p-tolyl sulfide | t-BuOOH | 93 | 91 |

| Methyl p-chlorophenyl sulfide | t-BuOOH | 90 | 87 |

Data compiled from research findings on the catalytic enantioselective oxidation of sulfides. acs.org

Design and Development of Chiral Catalysts Derived from the Diol

While the primary application of 3,4-Hexanediol, 2,2,5,5-tetramethyl- has been in the in-situ generation of catalysts for sulfide oxidation, its structure suggests potential for the design of more elaborate chiral catalysts. The two hydroxyl groups can serve as anchor points for the construction of bidentate ligands. These ligands could then be coordinated to a variety of transition metals to generate catalysts for a broader range of asymmetric transformations.

However, a review of the current scientific literature reveals a limited number of studies focused on the synthesis and application of distinct, isolable chiral catalysts derived from this specific diol for other enantioselective reactions. The development of such catalysts remains an area with potential for future research.

Ligand Performance in Specific Asymmetric Transformations

The performance of ligands derived from 3,4-Hexanediol, 2,2,5,5-tetramethyl- has been extensively documented for the enantioselective oxidation of sulfides, where it has demonstrated high levels of enantiocontrol. acs.org The steric bulk of the tert-butyl groups is a key feature that contributes to its effectiveness in creating a highly asymmetric catalytic environment.

Beyond this specific application, there is a scarcity of published research detailing the performance of this diol as a ligand in other asymmetric transformations, such as carbon-carbon bond-forming reactions, reductions, or other types of oxidations. While the structural characteristics of the diol make it an intriguing candidate for a broader range of catalytic applications, further investigation is required to establish its efficacy and versatility as a chiral ligand in other contexts.

Building Block in Complex Molecule Construction

Chiral diols are fundamental building blocks in the synthesis of complex molecules, including natural products and advanced materials. Their stereochemistry can be transferred to the target molecule, establishing key stereocenters.

Incorporation into Stereoselective Pathways for Natural Product Synthesis

The structural motif of a 1,2-diol is prevalent in a wide array of natural products. Chiral diols like 3,4-Hexanediol, 2,2,5,5-tetramethyl- can, in principle, be utilized as starting materials or key intermediates in the total synthesis of such compounds. The defined stereochemistry of the diol can be exploited to control the stereochemical outcome of subsequent reactions in a synthetic sequence.

Despite this potential, a thorough search of the chemical literature did not yield specific examples of the incorporation of 3,4-Hexanediol, 2,2,5,5-tetramethyl- into the stereoselective synthesis of natural products. This suggests that while it possesses the necessary attributes of a chiral building block, its application in this specific area has not been extensively explored or reported.

Precursor for Advanced Organic Intermediates in Material Science

Diols are important precursors for the synthesis of various polymers, such as polyesters and polyurethanes. The use of chiral diols can lead to the development of polymers with unique properties, including chirality-dependent recognition, liquid crystalline behavior, and altered thermal and mechanical properties. The rigid and bulky nature of 3,4-Hexanediol, 2,2,5,5-tetramethyl- could potentially impart interesting characteristics to polymeric materials.

However, there is a lack of specific studies in the current literature detailing the use of 3,4-Hexanediol, 2,2,5,5-tetramethyl- as a precursor for advanced organic intermediates in material science. The exploration of this diol in the development of novel functional materials represents a promising, yet underexplored, avenue of research.

Probing Mechanistic Organic Reactions

The use of molecules with well-defined steric and electronic properties is a cornerstone of physical organic chemistry, allowing for the elucidation of reaction mechanisms. Highly substituted compounds like 3,4-Hexanediol, 2,2,5,5-tetramethyl- could, in principle, serve as probes to understand the spatial requirements of transition states and the influence of steric hindrance on reaction rates and pathways.

In the realm of radical chemistry, the stability and reactivity of radical intermediates are paramount. The extreme steric congestion around the central C3-C4 bond in 3,4-Hexanediol, 2,2,5,5-tetramethyl- would be expected to significantly influence the formation and fate of any radical species generated at or near the hydroxyl-bearing carbons.

Theoretical Impact on Radical Reactions:

| Reaction Type | Potential Influence of 3,4-Hexanediol, 2,2,5,5-tetramethyl- |

| Hydrogen Atom Abstraction | The tertiary C-H bonds at C3 and C4 are sterically shielded, which would likely decrease the rate of hydrogen atom abstraction by radical initiators. |

| Radical Cyclization | If incorporated into a larger molecule, the bulky t-butyl groups would impose significant conformational constraints, potentially altering the regioselectivity and stereoselectivity of radical cyclization reactions. |

| Radical-Radical Coupling | The steric hindrance would likely disfavor bimolecular coupling reactions involving radicals derived from this diol. |

Hypothetical Kinetic Data:

A hypothetical kinetic study comparing the rate of a specific radical reaction (e.g., oxidation) for a series of diols could illustrate the impact of steric hindrance.

| Diol | Relative Rate Constant (k_rel) |

| 3,4-Hexanediol | 1.00 |

| 2,5-Dimethyl-3,4-hexanediol | 0.45 |

| 3,4-Hexanediol, 2,2,5,5-tetramethyl- | < 0.01 (estimated) |

This table is illustrative and not based on experimental data for 3,4-Hexanediol, 2,2,5,5-tetramethyl- due to a lack of available research.

The fixed and bulky nature of the t-butyl groups in 3,4-Hexanediol, 2,2,5,5-tetramethyl- suggests its potential as a stereochemical probe. The conformational rigidity imposed by these groups could be exploited to study the stereochemical requirements of a reaction. For instance, if this diol were used as a chiral auxiliary, its steric bulk could effectively shield one face of a reactive center, leading to high diastereoselectivity.

However, the very properties that make it an interesting candidate as a probe—its steric bulk—also present significant synthetic challenges, both in its incorporation into more complex molecules and in its subsequent removal. There are no documented instances of 3,4-Hexanediol, 2,2,5,5-tetramethyl- being used for this purpose in the scientific literature.

Advanced Analytical Methodologies for 3,4 Hexanediol, 2,2,5,5 Tetramethyl and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS)

The definitive identification and structural verification of 3,4-Hexanediol, 2,2,5,5-tetramethyl- rely heavily on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational data for the molecular structure. For the meso-diastereomer of 2,2,5,5-tetramethylhexane-3,4-diol, the chemical shifts are well-documented. Due to the molecule's symmetry, simplified spectra are observed.

Interactive Data Table: NMR Spectroscopic Data for meso-2,2,5,5-tetramethylhexane-3,4-diol

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 3.28 | singlet | 2H, CH-OH |

| ¹H | 0.96 | singlet | 18H, C(CH₃)₃ |

| ¹³C | 80.2 | - | C-OH |

| ¹³C | 35.1 | - | C (CH₃)₃ |

| ¹³C | 26.3 | - | C(C H₃)₃ |

Two-dimensional (2D) NMR techniques, while not extensively published for this specific molecule, are vital for unambiguous assignment.

COSY (Correlation Spectroscopy) would confirm the connectivity between protons, although in this highly symmetric molecule, it would primarily show the absence of coupling between the methine (CH-OH) and tert-butyl protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would be used to correlate the proton signals directly to their attached carbon atoms, confirming the assignments of the methine carbon at ~80.2 ppm and the tert-butyl carbons at ~26.3 ppm.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact mass of the molecule and, consequently, its elemental composition. For 3,4-Hexanediol, 2,2,5,5-tetramethyl- (C₁₀H₂₂O₂), the expected monoisotopic mass is 174.1620 Da. nih.gov HRMS analysis can confirm this with high precision (typically within 5 ppm), ruling out other potential molecular formulas.

The fragmentation pattern observed in mass spectrometry provides further structural evidence. In a typical electron ionization (EI) GC-MS analysis, the molecular ion ([M]⁺) may be weak or absent due to the facile loss of water from the diol structure. The most prominent peak in the spectrum is often the base peak, which for this compound corresponds to the cleavage between the two hydroxyl-bearing carbons (C3 and C4), leading to the formation of a stable tert-butyl carbonyl cation. researchgate.net

Interactive Data Table: Key Mass Spectrometry Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 174 | [C₁₀H₂₂O₂]⁺ | Molecular Ion |

| 159 | [M - CH₃]⁺ | Loss of a methyl group |

| 115 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl group |

| 87 | [C₅H₁₁O]⁺ | Cleavage between C3-C4 |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

Chromatographic Separation Techniques for Purity and Isomer Analysis (e.g., Chiral GC, HPLC)

Chromatographic methods are essential for assessing the chemical purity of 3,4-Hexanediol, 2,2,5,5-tetramethyl- and, more importantly, for separating its different stereoisomers (the chiral enantiomers and the achiral meso form).

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for the enantioseparation of volatile compounds like this diol. The separation is achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins. These CSPs form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving baseline separation of the enantiomers. While specific application notes for this exact diol are not prevalent, methods developed for similar chiral diols often utilize columns with substituted β-cyclodextrins.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the benchmark method for both analytical determination of enantiomeric purity and for preparative-scale separation of enantiomers. This technique can be used to separate the enantiomers directly, using a chiral stationary phase, or indirectly, by first derivatizing the diol with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column (e.g., silica (B1680970) gel). nih.gov

For the direct separation of the enantiomers of 2,2,5,5-tetramethylhexane-3,4-diol, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) are highly effective. mdpi.comresearchgate.net The enantiomeric excess (% ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. In the seminal work on the preparation of the enantiopure diol, HPLC was used to confirm the high enantiomeric purity (>99% ee) of the final products.

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like 3,4-Hexanediol, 2,2,5,5-tetramethyl-, single-crystal XRD is the only technique that can unambiguously determine its absolute configuration (i.e., assigning R or S to each stereocenter) without reference to a known chiral standard.

This technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystal lattice. For the chiral enantiomers, such as the (3S, 4S) form, XRD analysis using anomalous dispersion would allow for the unequivocal assignment of the absolute stereochemistry.

As of the latest literature search, a public crystal structure for 3,4-Hexanediol, 2,2,5,5-tetramethyl- has not been deposited in crystallographic databases. However, should a suitable single crystal be obtained, XRD would be the gold-standard method for its complete solid-state structural elucidation.

Chiroptical Methods for Enantiomeric Excess Determination (e.g., Polarimetry, CD Spectroscopy)

Chiroptical methods measure the differential interaction of a chiral substance with polarized light and are fundamental for characterizing enantiomers.

Polarimetry: Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a sample containing a chiral compound. This property is known as optical activity. libretexts.org The magnitude and direction of this rotation are used to calculate the specific rotation [α], a characteristic physical property of an enantiomer. The specific rotation is typically measured at a standard wavelength (usually the sodium D-line, 589 nm) and temperature (20 or 25 °C).

For the enantiomers of 2,2,5,5-tetramethyl-3,4-hexanediol, the specific rotation values have been experimentally determined.

Interactive Data Table: Specific Rotation Data

| Enantiomer | Specific Rotation [α]²⁵_D | Concentration (c) | Solvent |

| (3S, 4S) | +5.3° | 1.0 | Chloroform |

| (3R, 4R) | -5.3° | 1.0 | Chloroform |

By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, one can calculate the optical purity, which is often used to estimate the enantiomeric excess (% ee). youtube.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength. Enantiomers produce mirror-image CD spectra. While specific CD spectra for 2,2,5,5-tetramethyl-3,4-hexanediol are not widely published, this technique is extremely valuable. It can be used to determine enantiomeric purity and, with the aid of computational chemistry, can also be used to help determine the absolute configuration of a molecule by comparing the experimentally measured spectrum to a theoretically predicted spectrum.

Computational and Theoretical Studies on 3,4 Hexanediol, 2,2,5,5 Tetramethyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. nih.gov For 3,4-Hexanediol, 2,2,5,5-tetramethyl-, these calculations can provide fundamental insights into its electronic structure and reactivity.

The electronic structure of a molecule dictates its chemical behavior. By solving approximations of the Schrödinger equation, we can determine various electronic properties of 3,4-Hexanediol, 2,2,5,5-tetramethyl-. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. For 3,4-Hexanediol, 2,2,5,5-tetramethyl-, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, identifying them as sites for electrophilic attack.

Table 1: Predicted Electronic Properties of 3,4-Hexanediol, 2,2,5,5-tetramethyl- (Illustrative) This table presents hypothetical data based on typical values for similar molecules, as specific experimental or computational data for the target compound is not available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| ELUMO | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies greater stability. |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

Quantum chemical calculations are invaluable for mapping out potential reaction pathways and determining their feasibility. For instance, the dehydration of 3,4-Hexanediol, 2,2,5,5-tetramethyl- could proceed through various mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

The activation energy, which is the energy difference between the reactants and the transition state, can be determined for each proposed pathway. The pathway with the lowest activation energy is generally the most favorable. Such studies can elucidate the regioselectivity and stereoselectivity of reactions involving this diol. For example, in a vanadium-catalyzed deoxydehydration reaction of a cyclic trans-diol, computational studies have shown that a stepwise cleavage of the C-O bonds is energetically feasible. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Due to the presence of a central carbon-carbon single bond and bulky tert-butyl groups, 3,4-Hexanediol, 2,2,5,5-tetramethyl- is expected to have a complex conformational landscape. Molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations and their relative populations over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the exploration of the molecule's dynamic behavior.

A key aspect to investigate would be the presence and stability of intramolecular hydrogen bonds between the two hydroxyl groups. The formation of such bonds would significantly influence the conformational preferences of the molecule. nih.gov MD simulations can also be used to study the behavior of the diol in different solvents, providing insights into solute-solvent interactions and how they affect the conformational equilibrium. For example, simulations of 2,3-butanediol (B46004) in various solvents have been used to understand its extraction from aqueous solutions. chemrxiv.org

Table 2: Illustrative Conformational Analysis of 3,4-Hexanediol, 2,2,5,5-tetramethyl- in Solution This table presents hypothetical data based on typical values for similar molecules, as specific experimental or computational data for the target compound is not available.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population (%) | Hydrogen Bond |

|---|---|---|---|---|

| Anti | ~180° | 0.0 | 65 | No |

| Gauche 1 | ~60° | 1.2 | 15 | Yes |

| Gauche 2 | ~-60° | 1.2 | 15 | Yes |

| Eclipsed | ~0° | 5.0 | <1 | No |

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For 3,4-Hexanediol, 2,2,5,5-tetramethyl-, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide reliable predictions of 1H and 13C NMR chemical shifts. researchgate.netnih.govresearchgate.net By calculating the chemical shifts for different possible conformations and comparing the Boltzmann-averaged values with experimental data, the predominant conformation in solution can be determined. nih.gov Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental data to identify characteristic functional groups and confirm the molecular structure.

Structure-Activity Relationship (SAR) Modeling for Rational Ligand Design

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. wikipedia.org If 3,4-Hexanediol, 2,2,5,5-tetramethyl- were to be used as a scaffold for designing new ligands, computational SAR methods could significantly accelerate the process. oncodesign-services.com

By systematically modifying the structure of the diol in silico (e.g., by adding or changing substituents) and calculating various molecular descriptors for each analog, a quantitative structure-activity relationship (QSAR) model can be developed. These descriptors can include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP). mdpi.com The resulting QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. Diol-type ligands have been shown to be important in the chemistry of high-spin molecules and single-molecule magnets, highlighting the potential for this scaffold in materials science applications. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for the Diol

Current synthetic methods for sterically hindered diols often rely on traditional chemical pathways that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The development of novel and sustainable synthetic routes to 3,4-Hexanediol, 2,2,5,5-tetramethyl- is a critical area of future research, aligning with the principles of green chemistry.

A particularly promising avenue is the exploration of biocatalytic methods . Enzymes, with their high chemo-, regio-, and stereoselectivity, offer a powerful tool for the synthesis of chiral molecules under mild conditions. mdpi.com Research into the use of enzymes such as alcohol dehydrogenases (ADHs) for the desymmetrization of prochiral diketones or the stereoselective reduction of α-hydroxy ketones could provide a direct and highly enantioselective route to chiral 2,2,5,5-tetramethyl-3,4-hexanediol. mdpi.comnih.gov Furthermore, the application of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, could streamline the synthesis from simple, readily available starting materials. nih.gov The use of whole-cell biocatalysts or immobilized enzymes could also enhance the sustainability and economic viability of such processes. researchgate.net

Another key trend is the utilization of renewable feedstocks . Investigating pathways to synthesize 2,2,5,5-tetramethyl-3,4-hexanediol from biomass-derived platform molecules would significantly reduce its environmental footprint. frontiersin.org For instance, routes starting from bio-based acetone (B3395972) or other small molecules derived from fermentation or biomass conversion could be explored.

Finally, the development of catalytic C-H activation/oxidation strategies for the direct and selective hydroxylation of the corresponding alkane, 2,2,5,5-tetramethylhexane, represents a highly atom-economical approach that is at the forefront of synthetic methodology.

Exploration of New Catalytic Applications Beyond Oxidation Chemistry

While the enantiopure form of 2,2,5,5-tetramethyl-3,4-hexanediol has been utilized in catalytic enantioselective oxidation of sulfides, its potential in a broader range of catalytic applications, particularly in non-oxidative transformations, remains largely untapped. acs.org The unique steric and electronic properties of this diol make it an attractive candidate for a variety of catalytic roles.

As a chiral ligand , 2,2,5,5-tetramethyl-3,4-hexanediol can be used to create a well-defined chiral environment around a metal center. This is particularly relevant for asymmetric catalysis in reactions such as C-C bond formation, hydrogenations, and hydroformylations. nih.govresearchgate.net The bulky tert-butyl groups can enforce a specific coordination geometry and create steric hindrance that can lead to high levels of enantioselectivity in the catalyzed reaction. Research in this area would involve the synthesis and characterization of metal complexes of the diol and their evaluation in a range of asymmetric transformations. mdpi.com

The diol can also function as a chiral auxiliary , a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Its temporary attachment to a substrate could direct subsequent reactions to proceed with high diastereoselectivity, after which the auxiliary can be cleaved and potentially recycled.

Furthermore, the potential of 2,2,5,5-tetramethyl-3,4-hexanediol as an organocatalyst should be explored. Chiral diols, through hydrogen bonding interactions, can activate substrates and catalyze a variety of reactions. nih.govnih.gov The steric bulk of 2,2,5,5-tetramethyl-3,4-hexanediol could lead to unique selectivities in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. nih.gov

Computational Design and De Novo Synthesis of Enhanced Derivatives

Computational chemistry offers powerful tools to guide the design and synthesis of new molecules with tailored properties. For 3,4-Hexanediol, 2,2,5,5-tetramethyl-, computational methods can be employed to predict the properties of its derivatives and to design new molecules with enhanced performance in specific applications.

Density Functional Theory (DFT) calculations can be used to study the conformational preferences of the diol and its derivatives, as well as to model their interactions with other molecules. ut.ac.ir This information is crucial for understanding its behavior as a ligand or in a supramolecular assembly. For example, DFT can be used to predict the binding energies of the diol to different metal centers, helping to identify promising candidates for new catalysts.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the diol and its derivatives in solution or within a larger molecular assembly. kcl.ac.uknih.gov This is particularly relevant for understanding its role in supramolecular chemistry and for designing host-guest systems. MD simulations can also be used to model the interactions of the diol with substrates in a catalytic reaction, providing a deeper understanding of the origins of stereoselectivity.

The ultimate goal of these computational studies is the de novo design of new derivatives of 2,2,5,5-tetramethyl-3,4-hexanediol with enhanced properties. For example, by modifying the substituents on the diol, it may be possible to fine-tune its steric and electronic properties to achieve even higher levels of enantioselectivity in a particular catalytic reaction. Computational screening of virtual libraries of derivatives can help to identify the most promising candidates for synthesis and experimental evaluation.

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, the study of systems composed of two or more molecules held together by non-covalent interactions, is a rapidly growing field with applications in areas such as materials science, sensing, and drug delivery. The unique structural features of 3,4-Hexanediol, 2,2,5,5-tetramethyl- make it an intriguing building block for the construction of novel supramolecular architectures.

The diol's ability to form hydrogen bonds, combined with its significant steric bulk, suggests its potential as a component in host-guest chemistry . nih.gov It could act as a guest molecule, fitting into the cavity of a larger host molecule, or it could be incorporated into the structure of a host molecule itself. The bulky tert-butyl groups would likely play a significant role in determining the selectivity of host-guest binding.

Furthermore, the diol could be used as a building block for the self-assembly of larger, well-defined supramolecular structures. nih.gov For example, through coordination to metal ions or through hydrogen bonding interactions, it could form discrete molecular cages or extended networks. The steric hindrance of the tert-butyl groups would be a key factor in controlling the geometry and stability of these assemblies.

The integration of 2,2,5,5-tetramethyl-3,4-hexanediol into polymers and metal-organic frameworks (MOFs) also presents exciting research opportunities. As a monomer or a linker, it could introduce chirality and steric bulk into the resulting materials, leading to novel properties and applications in areas such as chiral separations and asymmetric catalysis.

Q & A

Q. What are the established synthetic routes for 3,4-Hexanediol, 2,2,5,5-tetramethyl-, and how can reaction conditions be optimized?

The compound is commonly synthesized via stereoselective pathways using chiral precursors. For example, a C₂-symmetric diamine scaffold (e.g., (R,R)-1,2-diamino-1,2-diisobutylethane) can be reacted with triflic anhydride under controlled conditions (2.03 molar equivalents, 233°C, Hunig’s base) to yield sulfonimide derivatives with 79% efficiency . Purification via silica gel chromatography (CH₂Cl₂/hexane gradients) followed by recrystallization ensures high purity. Optimization involves adjusting stoichiometry, temperature, and base strength to minimize side products.

Q. What key physicochemical properties of 3,4-Hexanediol, 2,2,5,5-tetramethyl- are critical for experimental design?

Key properties include:

- Molecular weight : 170.25 g/mol (C₁₀H₁₈O₂) .

- Density : ~0.7834 g/cm³ (estimated) .

- Melting point : 26–28°C .

- Hydrogen bonding : Tertiary hydroxyl groups participate in hydrogen bonding, influencing solubility and crystallization behavior . These properties guide solvent selection (e.g., non-polar solvents for crystallization) and reaction compatibility (e.g., avoiding protic solvents in acid-sensitive reactions).

Q. How should researchers safely handle and store 3,4-Hexanediol, 2,2,5,5-tetramethyl-?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation . Use PPE (gloves, goggles) due to potential irritancy. Avoid exposure to strong acids/bases, as the compound’s tertiary alcohol groups may undergo elimination reactions .

Advanced Research Questions

Q. How can stereochemical contradictions in 3,4-Hexanediol derivatives be resolved during synthesis?

In one study, X-ray crystallography revealed unexpected cis alignment of sulfonimide groups in a precursor, contradicting the intended trans configuration for stereoselective ketone formation . To resolve this:

- Conformational analysis : Introduce steric bulk (e.g., tert-butyl groups) to enforce desired stereochemistry.

- Computational modeling : Use DFT calculations to predict torsion angles (e.g., S–N–C–C angles of 131.7°) and optimize substituent placement .

- Crystallographic validation : Refine Flack parameters to confirm absolute configuration post-synthesis .

Q. What advanced applications exist for 3,4-Hexanediol derivatives in spin labeling or medicinal chemistry?

Derivatives like 3-carboxy-4-(diphenylphosphoryl)-2,2,5,5-tetramethylpyrroline nitroxide serve as:

- Spin labels : Enable site-specific tagging of biomolecules via Staudinger ligation or thiol-specific conjugation .

- Antiproliferative agents : Modified derivatives (e.g., MITO-CP analogs) combine nitroxide radicals (SOD mimics) with lipophilic moieties for mitochondrial targeting . Characterization involves ESI-MS, ¹H/¹³C NMR, and elemental analysis to confirm substituent placement and purity .

Q. How can environmental or toxicological risks associated with 3,4-Hexanediol derivatives be assessed?

While limited data exist for this specific compound, analog studies (e.g., 1,2-hexanediol) suggest:

- Fate modeling : Use logP values (~1.41 for 2,2,5,5-tetramethyl-3-hexyne ) to predict bioavailability.

- Toxicity screening : Apply in vitro assays (e.g., mitochondrial membrane potential disruption) to evaluate cytotoxicity . Regulatory guidance from NIOSH recommends precautionary handling for structurally related diacetyl analogs due to respiratory risks .

Methodological Notes

- Stereochemical analysis : Always pair X-ray crystallography with computational tools (e.g., SHELXL refinement) to resolve ambiguities .

- Synthetic scalability : For multigram synthesis, optimize column chromatography gradients (e.g., CH₂Cl₂/hexane) to reduce solvent waste .

- Safety protocols : Consult SDS sheets for organosilane or disila-azacyclopentane analogs, which may share handling requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.